molecular formula C9H9BrF2O B8028923 1-Bromo-2,4-difluoro-3-propoxybenzene

1-Bromo-2,4-difluoro-3-propoxybenzene

Cat. No.: B8028923
M. Wt: 251.07 g/mol
InChI Key: FZCJUELGKZMELB-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-propoxybenzene is an aromatic compound belonging to the class of bromobenzenes. It is characterized by the presence of bromine, fluorine, and propoxy groups attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-propoxybenzene can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-difluoro-3-propoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form difluoropropoxybenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include difluoropropoxybenzene and other reduced derivatives.

Scientific Research Applications

1-Bromo-2,4-difluoro-3-propoxybenzene has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms contribute to the compound’s reactivity, allowing it to participate in various chemical reactions. The propoxy group enhances its solubility and facilitates its incorporation into larger molecular structures. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

1-Bromo-2,4-difluoro-3-propoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-2,4-difluorobenzene: Lacks the propoxy group, making it less soluble and less versatile in chemical reactions.

    1-Bromo-2,5-difluoro-4-propoxybenzene: Has a different substitution pattern, leading to variations in reactivity and applications.

    1-Bromo-3,5-difluoro-4-iodobenzene:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the propoxy group, which contribute to its distinct chemical behavior and wide range of applications.

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCJUELGKZMELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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